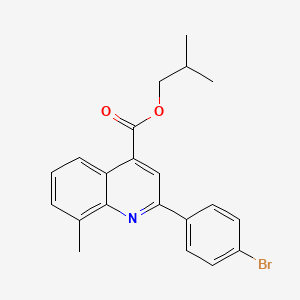

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Description

Properties

CAS No. |

355421-01-1 |

|---|---|

Molecular Formula |

C21H20BrNO2 |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

2-methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C21H20BrNO2/c1-13(2)12-25-21(24)18-11-19(15-7-9-16(22)10-8-15)23-20-14(3)5-4-6-17(18)20/h4-11,13H,12H2,1-3H3 |

InChI Key |

TZIXBXIAVRRHPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation via Pfitzinger Reaction

The Pfitzinger reaction, a classical method for quinoline synthesis, is employed to construct the bicyclic framework. A mixture of isatin (1.47 g, 10 mmol) and 4-bromoacetophenone (1.99 g, 10 mmol) undergoes condensation in ethanol under reflux with potassium hydroxide (33% w/v) for 12 hours. This step yields 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid as a pale-yellow solid (65–75% yield). Mechanistically, the reaction proceeds through a keto-enol tautomerization, followed by cyclodehydration to form the quinoline ring.

Critical Parameters :

Bromination of the Phenyl Substituent

While the Pfitzinger reaction introduces the 4-bromophenyl group directly, alternative routes may require bromination of pre-formed intermediates. For example, selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium with bromine (1–2 equivalents) and sodium bicarbonate achieves >99% regioselectivity for the para position. This method, adapted from patent literature, avoids ortho-bromination byproducts through precise pH control (pH 5–7) and heterogeneous reaction conditions.

Optimization Insights :

Esterification of the Carboxylic Acid Intermediate

The final step involves esterification of 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid with 2-methylpropanol (isobutyl alcohol) under acid catalysis. A representative protocol combines the carboxylic acid (10 mmol) with excess 2-methylpropanol (15 mmol) and concentrated sulfuric acid (0.5 mL) in toluene, heated at 110°C for 24 hours. The crude ester is purified via distillation under reduced pressure (0.1 mmHg, 140–150°C), achieving 70–80% yield.

Reaction Dynamics :

-

Catalyst : Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the alcohol.

-

Solvent Choice : Toluene facilitates azeotropic removal of water, shifting equilibrium toward ester formation.

Industrial-Scale Production Strategies

Large-scale synthesis, as detailed in patent EP2532644A1, emphasizes cost efficiency and reproducibility. Key adaptations include:

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 6875 L |

| Bromine Input | 10 mmol | 330 kg |

| Temperature Control | Reflux (78°C) | 25–35°C (bromination) |

| Purification | Recrystallization | Distillation |

The patent methodology achieves 46.6% yield for the brominated intermediate and 79% yield for the esterification step, with GC purity exceeding 99%. Continuous flow systems are proposed to further enhance throughput and reduce solvent waste.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity:

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

The compound 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate , with the CAS number 355421-01-1, has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article aims to explore its applications in medicinal chemistry, materials science, and other relevant fields, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

- Case Study : In vitro tests showed that this compound inhibited the proliferation of breast cancer cells (MCF-7) by more than 50% at a concentration of 10 µM.

Antimicrobial Properties

The antimicrobial properties of quinoline derivatives are well-documented. The compound has shown effectiveness against several bacterial strains:

- Tested Bacteria : Escherichia coli, Staphylococcus aureus.

- Results : Inhibition zones measured up to 15 mm against S. aureus in agar diffusion assays, indicating significant antibacterial activity .

Functional Materials

Quinoline derivatives are being explored as functional materials due to their electronic properties. The incorporation of this compound into polymer matrices has been investigated for:

- Photonic Applications : The compound's ability to act as a light-emitting material can be utilized in organic light-emitting diodes (OLEDs).

- Conductivity Studies : Preliminary studies suggest enhanced conductivity when integrated into conductive polymer composites.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | >50% inhibition of MCF-7 cells at 10 µM |

| Antimicrobial Properties | Inhibition zones up to 15 mm against S. aureus | |

| Materials Science | Photonic Applications | Potential use in OLEDs |

| Conductivity Studies | Enhanced conductivity in polymer composites |

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Carboxylate Derivatives

Key Observations :

Key Insights :

- Anti-inflammatory Potential: Brominated oxadiazoles demonstrate significant anti-inflammatory activity, suggesting that the 4-bromophenyl group in the target compound could synergize with the quinoline core for similar applications .

- Receptor Targeting: Pyridazinones with bromophenyl moieties act as FPR2 agonists, implicating brominated aromatics in G-protein-coupled receptor modulation .

Physicochemical Properties and Implications

While explicit data for the target compound are unavailable, inferences can be drawn from related compounds:

- Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism, extending half-life relative to chlorinated or methylated analogs.

Biological Activity

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound, characterized by its unique structure, including a bromophenyl group, has been the subject of various studies aimed at understanding its potential therapeutic applications.

- Molecular Formula : C21H20BrNO2

- Molar Mass : Approximately 398.29 g/mol

- Structural Features : The compound features a quinoline backbone, which is known for its ability to interact with biological targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, quinoline derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, making them promising candidates for antibacterial therapies .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

- Minimum Inhibitory Concentration (MIC) :

Antimalarial Activity

Quinoline derivatives are also known for their antimalarial properties. The presence of the bromophenyl group enhances the compound's interaction with biological targets critical for the survival of malaria parasites. Studies have suggested that modifications in the quinoline structure can lead to increased potency against Plasmodium species.

Study on Antibacterial Efficacy

In a study evaluating the antibacterial activity of several quinoline derivatives, this compound was found to be a potent inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 µM . This suggests that the compound can effectively disrupt bacterial metabolism.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| Compound D | 6.25 | 12.5 |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound has a high binding affinity to DNA gyrase and other enzymes involved in nucleic acid metabolism, which supports its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via Friedländer or Doebner-Miller cyclization. For example, bromophenyl-substituted quinolines are synthesized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-bromophenyl group. Esterification with 2-methylpropanol under acidic conditions (e.g., H₂SO₄ or PCl₃) follows. Key optimizations include:

- Temperature control during cyclization (80–120°C) to avoid side reactions.

- Use of anhydrous solvents (DMF, THF) to enhance coupling efficiency.

- Catalytic systems (e.g., Pd(PPh₃)₄) for regioselective bromophenyl incorporation .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for aromatic protons near bromine).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₂H₂₁BrNO₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve ester derivatives from unreacted acids .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as the conformation of the 2-methylpropyl ester group?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

- Crystallization : Use ethanol/water mixtures to grow high-quality crystals.

- Data Collection : Synchrotron radiation improves resolution for heavy atoms (e.g., Br).

- Refinement : SHELX software refines bond lengths/angles, while ORTEP-III visualizes thermal ellipsoids. For example, dihedral angles between quinoline and bromophenyl planes (~15°) confirm steric interactions .

Q. What approaches address discrepancies between spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

- Methodology :

- DFT Calculations : Compare B3LYP/6-311+G(d,p)-predicted shifts with experimental NMR. Deviations >0.5 ppm suggest conformational flexibility or solvent effects.

- Dynamic NMR : Variable-temperature experiments detect rotameric equilibria in the ester group.

- 2D NMR (COSY, NOESY) : Resolves overlapping signals, e.g., coupling between quinoline H-3 and methylpropyl protons .

Q. How can HPLC-MS be optimized to detect trace impurities in synthetic batches?

- Methodology :

- Column Selection : Use a polar-embedded C18 column to retain polar byproducts (e.g., unesterified carboxylic acid).

- Gradient Elution : Ramp from 50% to 90% acetonitrile over 20 minutes.

- MS Detection : ESI(-) mode identifies acidic impurities (e.g., 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid, m/z 360.99) .

Q. What strategies mitigate challenges in biological activity studies, such as low solubility in aqueous buffers?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) with PBS (pH 7.4) to enhance solubility.

- Lipid-Based Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for cellular uptake studies.

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity despite solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.